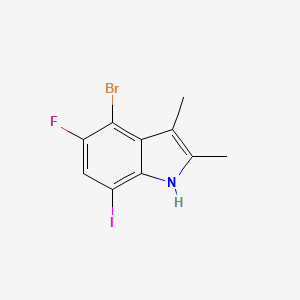
4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of bromine, fluorine, and iodine substituents on the indole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole typically involves multi-step organic reactions. One common approach is the electrophilic substitution of an indole precursor with bromine, fluorine, and iodine reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2,3-diones, while reduction can produce indole derivatives with reduced halogen substituents .
Scientific Research Applications
4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The presence of halogen substituents can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-5-fluoro-2,3-dimethyl-1H-indole
- 4-Bromo-7-iodo-2,3-dimethyl-1H-indole
- 5-Fluoro-7-iodo-2,3-dimethyl-1H-indole
Uniqueness: The unique combination of bromine, fluorine, and iodine substituents in 4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole distinguishes it from other indole derivatives. This specific substitution pattern can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole is a halogenated indole derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2725791-03-5, has a complex structure that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
The molecular formula of this compound is C10H8BrFIN, with a molar mass of approximately 367.98 g/mol. The presence of multiple halogens and methyl groups in its structure may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds within the indole family often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest it may possess notable pharmacological properties.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4-Bromo-5-fluoro-indole | MRSA | 3.90 |
| Indole derivative X | E. coli | >100 |
| Indole derivative Y | S. epidermidis | 7.80 |
Anticancer Potential
Indoles are also recognized for their anticancer properties. Studies have demonstrated that certain indole derivatives can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study: Indole Derivative Efficacy
In a study evaluating the anticancer effects of various indole derivatives, a compound structurally similar to this compound exhibited significant tumor growth inhibition in xenograft models of head and neck cancer. The findings indicated that the compound could effectively induce apoptosis in cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of indole derivatives. Modifications at specific positions on the indole ring can significantly alter potency and selectivity against different biological targets.
Table 2: SAR Insights for Indole Derivatives
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 5 | Fluorine substitution | Increased potency |
| 7 | Iodine substitution | Enhanced selectivity |
| 2,3 | Methyl groups | Improved solubility |
Properties
Molecular Formula |
C10H8BrFIN |
|---|---|
Molecular Weight |
367.98 g/mol |
IUPAC Name |
4-bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole |
InChI |
InChI=1S/C10H8BrFIN/c1-4-5(2)14-10-7(13)3-6(12)9(11)8(4)10/h3,14H,1-2H3 |
InChI Key |
PWFDDZNXYOOQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C=C(C(=C12)Br)F)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















